molecular formula C11H9N3O B073754 Bis(2-pyridyl) ketone oxime CAS No. 1562-95-4

Bis(2-pyridyl) ketone oxime

Cat. No. B073754
M. Wt: 199.21 g/mol
InChI Key: RZHHBDXWQUIRSQ-LUAWRHEFSA-N
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Patent
US06245115B1

Procedure details

To pyridyl ketone oxim (3 g, 15.1 mmol) was added ethanol (15 ml), concentrated ammonia solution (15 mL) and NH4OAc (1.21 g, 15.8 mmol). The solution was warmed until reflux. To this solution was added 4.64 g Zn in small portions. After the addition of all Zn, the mixture was refluxed for 1 hour and allowed to cool to ambient temperature. The solution was filtered and water (15 ml) was added. Solid NaOH was added until pH>>10 and the solution was extracted with CH2Cl2 (3×20 ml). The organic layers were dried over Na2SO4 and evaporated until dryness. Bis(pyridin-2- yl)methylamine (2.39 g, 12.9 mmol) was obtained as a colourless oil in 86% yield, showing the following analytical characteristics:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:14]O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.N>[Zn].C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(C1=NC=CC=C1)=NO
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
NH4OAc
Quantity
1.21 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.64 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
until reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
water (15 ml) was added
ADDITION
Type
ADDITION
Details
Solid NaOH was added until pH>>10
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated until dryness

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C1=NC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.9 mmol
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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